6H-Indolo[2,3-b]quinoxaline

Catalog No.
S724881
CAS No.
243-59-4
M.F
C14H9N3
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6H-Indolo[2,3-b]quinoxaline

CAS Number

243-59-4

Product Name

6H-Indolo[2,3-b]quinoxaline

IUPAC Name

6H-indolo[3,2-b]quinoxaline

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C14H9N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h1-8H,(H,16,17)

InChI Key

LCKIWLDOHFUYDV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2

6H-Indolo[2,3-b]quinoxaline is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific molecule consists of fused indole and quinoxaline rings, making it a valuable scaffold in medicinal chemistry research []. The core structure allows for various modifications, leading to a diverse range of potential therapeutic applications.

Antiviral and Anticancer Properties

Research suggests that 6H-Indolo[2,3-b]quinoxaline derivatives exhibit promising antiviral and anticancer activities. These effects are primarily attributed to their ability to interact with DNA. The compounds can intercalate between DNA base pairs, disrupting their normal structure and function []. This disruption can inhibit viral replication and hinder the growth and proliferation of cancer cells.

Studies have shown that specific derivatives like NCA0424, B-220, and 9-OH-B-220 demonstrate good binding affinity to DNA, evident from their ability to form thermally stable complexes with DNA []. This thermal stability is crucial for their potential effectiveness as therapeutic agents.

Other Potential Applications

Beyond their antiviral and anticancer properties, 6H-Indolo[2,3-b]quinoxaline derivatives are being explored for various other therapeutic applications. These include:

  • Antibacterial activity: Certain derivatives have shown promise against various bacterial strains, suggesting their potential as future antibiotics [].
  • Neuroprotective effects: Studies indicate that some derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Anti-inflammatory properties: Research suggests that specific derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory conditions like arthritis [].

6H-Indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the class of indole derivatives. It consists of a fused structure comprising an indole and a quinoxaline moiety, characterized by its unique bicyclic system. The compound exhibits significant structural complexity due to the presence of nitrogen atoms in both the indole and quinoxaline rings, which contributes to its diverse chemical properties and biological activities.

The mechanism of action of 6H-Indolo[2,3-b]quinoxaline derivatives can vary depending on the specific substituents present on the molecule. Some derivatives have been shown to exhibit antitumor activity by inhibiting DNA replication or topoisomerase enzymes []. Others have demonstrated antibacterial properties by targeting bacterial cell wall synthesis or efflux pumps []. Further research is ongoing to elucidate the precise mechanisms for various biological activities.

Information on the specific hazards associated with 6H-Indolo[2,3-b]quinoxaline itself is scarce. However, due to the presence of nitrogen heterocycles, some derivatives may exhibit moderate toxicity. It is advisable to handle these compounds with appropriate personal protective equipment and consult safety data sheets before handling them in a laboratory setting [].

, including:

  • Condensation Reactions: It can be synthesized through the condensation of isatin with o-phenylenediamine, leading to the formation of 6H-indolo[2,3-b]quinoxaline derivatives. This reaction often involves heating in specific solvents like acetic acid or ethanol .
  • N-Glycosylation: The compound can also be modified to form N-glycosides, which are synthesized via cyclocondensation with isatine-N-glycosides .
  • Substitution Reactions: Various substituents can be introduced at different positions on the quinoxaline ring, affecting its biological activity and solubility properties .

6H-Indolo[2,3-b]quinoxaline and its derivatives have demonstrated a range of biological activities:

  • Anticancer Properties: Several studies have shown that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, specific derivatives have been tested against human Molt 4/C8 and CEM T-lymphocytes, showing promising IC50 values compared to standard chemotherapeutics like melphalan .
  • Antiviral Activity: The compound has been identified as a DNA-intercalating agent, suggesting potential use in antiviral therapies due to its ability to disrupt viral replication processes .
  • Cytotoxic Effects: Some derivatives have shown weak cytotoxic activity against human keratinocytes (HaCaT), indicating their potential in dermatological applications .

The synthesis of 6H-indolo[2,3-b]quinoxaline typically involves:

  • Condensation Reaction:
    • Combine isatin with o-phenylenediamine in a suitable solvent (e.g., ethanol) under reflux conditions.
    • The reaction mixture is maintained for several hours until completion.
    • The product is then purified through recrystallization.
  • N-Glycosylation:
    • Isatine-N-glycosides are reacted with 1,2-diaminobenzenes.
    • The resulting compounds are characterized using spectroscopic methods to confirm their structures .
  • Substitution Reactions:
    • Additional functional groups can be introduced post-synthesis through various substitution reactions, enhancing the compound's pharmacological profile .

6H-Indolo[2,3-b]quinoxaline has several applications across different fields:

  • Pharmaceuticals: Due to its anticancer and antiviral properties, it is explored as a lead compound for drug development.
  • Biochemical Research: Its ability to intercalate DNA makes it valuable for studying nucleic acid interactions and developing molecular probes.
  • Agricultural Chemistry: Some derivatives may be investigated for their potential use as agrochemicals due to their biological activity against pathogens.

Interaction studies involving 6H-indolo[2,3-b]quinoxaline often focus on:

  • DNA Binding Affinity: The compound's ability to intercalate within DNA strands has been extensively studied, revealing insights into its mechanism of action as an anticancer agent.
  • Receptor Binding Studies: Research has been conducted on how these compounds interact with various biological receptors, influencing their therapeutic efficacy and safety profiles.

Several compounds share structural similarities with 6H-indolo[2,3-b]quinoxaline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
EllipticinePyrido[4,3-b]carbazole derivativePotent anticancer activity; distinct mechanism
Indolo[3,2-b]quinolineDifferent fusion patternExhibits neuroprotective effects
QuinoxalineSimple quinoxaline structureKnown for antimicrobial properties

These compounds differ primarily in their structural features and biological activities. While 6H-indolo[2,3-b]quinoxaline is noted for its anticancer properties and DNA intercalation capabilities, other similar compounds may excel in different therapeutic areas or exhibit unique mechanisms of action.

The synthesis of 6H-indolo[2,3-b]quinoxaline has attracted considerable attention due to its diverse pharmacological activities and potential applications in medicinal chemistry [1]. This tricyclic heterocyclic system represents an important class of DNA intercalating agents with demonstrated antiviral and cytotoxic activities [6]. The compound serves as a versatile scaffold for the development of biologically active molecules, particularly those exhibiting activity against herpes virus [6].

Condensation Reactions with Isatin Derivatives

The most established and widely utilized synthetic approach for 6H-indolo[2,3-b]quinoxaline involves the condensation reaction between isatin derivatives and ortho-phenylenediamine [1] [6]. This transformation represents a fundamental method that has been extensively studied and optimized over several decades.

Classical Condensation Methodology

The condensation of isatin with ortho-phenylenediamine in glacial acetic acid represents the traditional approach for synthesizing 6H-indolo[2,3-b]quinoxaline [11]. This reaction typically requires heating under reflux conditions for several hours to achieve complete conversion [6]. The mechanism involves nucleophilic attack of the amino groups on the carbonyl carbon of isatin, followed by cyclization and elimination of water [32].

Research has demonstrated that the reaction conditions significantly influence the product distribution [41]. In acidic solvents, the reaction gives pure indolo[2,3-b]quinoxaline, while neutral or basic organic solvents produce mixtures containing multiple products including anil and spiro compounds [41]. The formation of these intermediates can be explained by the presence of adducts formed between the amino groups of ortho-phenylenediamine and the beta-carbonyl of isatin [41].

Green Chemistry Approaches

Recent developments have focused on environmentally benign synthetic protocols that avoid toxic solvents and harsh reaction conditions [6]. The use of benzyltriethylammonium chloride as a phase-transfer catalyst in aqueous media has emerged as an effective green approach [6]. This methodology allows the synthesis of various 6H-indolo[2,3-b]quinoxaline derivatives in good yields ranging from 75 to 88 percent [6].

Table 1 presents yields and physical properties of representative 6H-indolo[2,3-b]quinoxaline derivatives synthesized using green methodology:

EntryCompoundSubstituentYield (%)Melting Point (°C)
13a7-Methyl86291-293
23b7-Ethyl85271-272
33c6,7-Dimethyl88167-168
43d6-Ethyl-7-methyl84138-139
53e6-Butyl-7-methyl7987-88
63f6-Benzyl-7-methyl85176-177

Alternative Catalyst Systems

Orange peel extract has been investigated as a novel, eco-friendly catalyst for the condensation reaction [7]. This approach utilizes fresh aqueous orange peel extract as both solvent and catalyst, providing environmentally friendly conditions with short reaction times of approximately 30 minutes at room temperature [7]. The method demonstrates the potential for utilizing natural waste materials as catalysts in organic synthesis.

Beta-cyclodextrin has also been employed as a supramolecular catalyst for similar condensation reactions, though specific applications to indolo[2,3-b]quinoxaline synthesis require further optimization [13]. The use of ionic liquids as catalysts represents another avenue for green synthesis, with studies showing effectiveness in related quinoxaline formations [34].

Cyclocondensation Strategies Using Diamines

The cyclocondensation approach using various diamine substrates offers synthetic flexibility and access to structurally diverse indolo[2,3-b]quinoxaline derivatives [2] [33]. This methodology has been particularly valuable for preparing both aromatic and aliphatic diamine-derived products.

Aromatic Diamine Condensations

The reaction of isatin-N-glycosides with 1,2-diaminobenzenes provides access to N-glycosylated indolo[2,3-b]quinoxaline derivatives [1]. This synthetic route involves a two-step process: initial condensation in glacial acetic acid followed by cyclization in benzene with toluenesulfonic acid as catalyst [10]. The methodology has been successfully applied to synthesize various glycosyl derivatives with yields ranging from 69 to 72 percent [10].

Substituted phenylenediamines have been employed to introduce functional groups into the quinoxaline ring system [12]. The reaction with 4,5-dimethyl-1,2-phenylenediamine and related substrates allows for the preparation of methyl-substituted derivatives that exhibit modified electronic and steric properties [12].

Cycloaliphatic Diamine Approaches

The use of 1,2-diaminocyclohexane instead of ortho-phenylenediamine leads to the formation of hexahydro-6H-indolo[2,3-b]quinoxaline derivatives [2]. This approach provides access to partially saturated heterocyclic systems that may exhibit different biological profiles compared to their fully aromatic counterparts [2]. The reaction typically requires heating in glacial acetic acid for 6 hours to achieve yields of approximately 85 percent [2].

The hexahydro derivatives serve as valuable intermediates for further functionalization, particularly through N-alkylation reactions that introduce various substituents at the nitrogen position [2]. These modifications can significantly alter the solubility and biological activity of the resulting compounds [2].

Microwave-Assisted Cyclocondensation

Microwave irradiation has been successfully applied to accelerate cyclocondensation reactions between indol-3-ones and benzene-1,2-diamines [9]. This methodology allows for high-yielding formation of quinoxaline derivatives under controlled heating conditions at 220°C for 1 hour [9]. The microwave-assisted approach offers advantages in terms of reaction time reduction and improved yields compared to conventional heating methods [9].

Catalytic Carbon-Hydrogen Functionalization Approaches

Catalytic carbon-hydrogen functionalization represents a modern and efficient strategy for constructing indolo[2,3-b]quinoxaline frameworks [3] [20]. These approaches offer advantages in terms of atom economy and step efficiency compared to traditional condensation methods.

Palladium-Catalyzed Methodologies

Palladium-catalyzed synthesis has emerged as a powerful tool for preparing indolo[2,3-b]quinoxaline derivatives through carbon-hydrogen activation strategies [3] [20]. A two-pathway approach has been developed utilizing 2,3-dibromoquinoxaline as the starting material [20]. The first pathway involves a one-pot approach using palladium-catalyzed two-fold carbon-nitrogen coupling and carbon-hydrogen activation reactions, providing good yields but with limited substrate scope [20].

The second pathway employs a two-step approach based on palladium-catalyzed Suzuki coupling reactions followed by annulation through palladium-catalyzed two-fold carbon-nitrogen coupling with aromatic and aliphatic amines [20]. This methodology offers broader substrate scope and improved functional group tolerance [20].

Table 2 summarizes key palladium-catalyzed synthetic approaches:

MethodCatalyst SystemReaction ConditionsYield Range (%)Substrate Scope
One-pot C-N/C-HPd catalystReflux, inert atmosphere65-80Limited
Two-step Suzuki/C-NPd catalystSequential conditions70-85Broad
Larock cascadePd catalystMicrowave conditions50-94Moderate

Ruthenium-Catalyzed Approaches

Ruthenium-catalyzed ortho carbon-hydrogen functionalization has been developed for the construction of N-substituted indolo[2,3-b]quinoxalines [27] [29]. This methodology involves the reaction of 2-arylquinoxalines with sulfonyl azides followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in a one-pot procedure [29]. The reaction yields range from 74 to 94 percent, demonstrating broad substrate scope applicability [29].

The mechanism involves sequential carbon-nitrogen bond formations proceeding through the formation of a five-membered ruthenacyclic intermediate in the first step and a radical mechanism in the second step [29]. This double carbon-nitrogen bond formation strategy provides an efficient route for preparing biologically relevant indolo[2,3-b]quinoxaline derivatives [29].

Nickel and Cobalt Catalysis

Alternative transition metal catalysts, including nickel and cobalt complexes, have been explored for carbon-hydrogen functionalization leading to indolo[2,3-b]quinoxaline formation [19]. These systems offer complementary reactivity patterns compared to palladium and ruthenium catalysts, potentially providing access to different substitution patterns and functional group compatibility [19].

Post-Synthetic Modifications and Functionalization

Post-synthetic modification represents a crucial strategy for expanding the structural diversity and functional properties of 6H-indolo[2,3-b]quinoxaline derivatives [22] [25]. These approaches allow for the introduction of various functional groups and the fine-tuning of molecular properties after the core heterocyclic framework has been established.

N-Alkylation Strategies

N-Alkylation of the indole nitrogen represents one of the most straightforward post-synthetic modifications [30]. The reaction of 6H-indolo[2,3-b]quinoxaline with various alkyl halides under basic conditions provides access to N-substituted derivatives [30]. Dimethyl sulfate treatment in acetone or dimethylformamide introduces methyl groups, forming quaternary salts that exhibit enhanced solubility and modified biological activity .

The alkylation process can be further extended through subsequent oxidation reactions . Treatment with potassium ferricyanide yields oxidized derivatives such as 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one, demonstrating the potential for multiple-step modifications .

Glycosylation Reactions

N-Glycosylation provides access to carbohydrate-conjugated indolo[2,3-b]quinoxaline derivatives that may exhibit enhanced water solubility and altered biological profiles [1] [10]. The synthesis involves cyclocondensation of isatine-N-glycosides with ortho-phenylenediamine under acidic conditions [10]. Representative glycosyl derivatives include rhamnosyl and mannosyl conjugates, obtained in yields of 69-72 percent .

Table 3 presents glycosylation reaction data:

Glycosyl DonorReaction ConditionsProductYield (%)
Isatine-N-rhamnosideAcetic acid, reflux6-Rhamnosyl derivative72
Isatine-N-mannosideAcetic acid/benzene, reflux6-Mannosyl derivative69
Isatine-N-glucosideAcetic acid, reflux6-Glucosyl derivative71

Functionalization Through Covalent Organic Framework Chemistry

Recent advances in covalent organic framework chemistry have provided new avenues for post-synthetic modification of quinoxaline-containing systems [22] [23]. These approaches enable the introduction of multiple functional groups within nanoporous frameworks, allowing for the development of materials with tunable properties [22]. The quinoxaline framework enables post-synthetic modification by placing different chemical functionalities within nanopores, including layer-to-layer cross-linking [22].

Hydrazone Formation and Condensation Reactions

Post-synthetic modification through hydrazone formation represents another valuable approach for structural diversification [2]. The conversion of carbohydrazide intermediates to hydrazones through condensation with various carbonyl compounds provides access to extended conjugated systems [2]. This methodology has been successfully applied to hexahydro-6H-indolo[2,3-b]quinoxaline derivatives, yielding compounds with yields ranging from 60 to 80 percent [2].

The hydrazone products exhibit conformational flexibility due to geometric isomerism with respect to the imino group and rotational isomerism resulting from hindered rotation about the amide linkage [2]. These structural features contribute to the diverse biological activities observed for such derivatives [2].

Oxidative Modifications

Oxidative post-synthetic modifications allow for the introduction of additional functionality and the modulation of electronic properties [25]. The use of oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone enables the conversion of intermediate compounds to fully aromatized indolo[2,3-b]quinoxaline derivatives [29]. This approach is particularly valuable in conjunction with carbon-hydrogen functionalization methodologies [29].

XLogP3

2.8

Other CAS

243-59-4

Wikipedia

6H-Indolo(2,3-b)quinoxaline

Dates

Last modified: 08-15-2023

Explore Compound Types